5-Ethanesulfonylpentanoic acid

Description

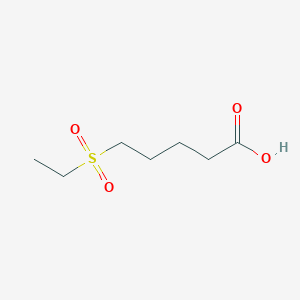

5-Ethanesulfonylpentanoic acid is a sulfonic acid derivative with a pentanoic acid backbone and an ethanesulfonyl group at the fifth carbon position.

Properties

IUPAC Name |

5-ethylsulfonylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-2-12(10,11)6-4-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOXDTPTWXLLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethanesulfonylpentanoic acid (ESPA) is a compound of interest due to its potential biological activities, particularly in the context of neurobiology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of ESPA, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonyl group, which significantly influences its biological activity. The chemical structure can be represented as follows:

This structure allows ESPA to interact with various biological targets, potentially modulating their activity.

1. Inhibition of Enzymatic Activity

One of the primary mechanisms through which ESPA exhibits biological activity is by inhibiting specific enzymes. For instance, studies have shown that compounds similar to ESPA can inhibit human tissue transglutaminase (hTG2), an enzyme implicated in various disease processes including cancer and fibrosis. The inhibition of hTG2 leads to reduced cell proliferation and survival in cancer stem cells, indicating a potential therapeutic application for ESPA in oncology .

2. Antioxidant Activity

ESPA has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders. Research indicates that compounds related to ESPA exhibit significant antioxidant activity, which could contribute to their protective effects in cellular models .

1. Neuroprotective Effects

Research has highlighted the neuroprotective potential of ESPA. In experimental models, it has been shown to reduce neuronal cell death caused by oxidative stress and excitotoxicity. This suggests that ESPA could be beneficial in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.

2. Antimicrobial Activity

The antimicrobial properties of ESPA have been explored, particularly against various bacterial strains. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on bacterial growth, indicating that ESPA may have applications in treating infections .

Case Studies and Experimental Data

Several studies have investigated the biological activities of ESPA and related compounds:

- Inhibition of hTG2 : A study demonstrated that specific derivatives of sulfonylpentanoic acids significantly inhibited hTG2 activity, leading to reduced proliferation in human squamous cell carcinoma models .

- Antioxidant Capacity : The antioxidant capacity was measured using various assays (DPPH, ABTS), showing that related compounds had IC50 values indicating effective radical scavenging abilities .

- Antimicrobial Testing : In vitro assays revealed that certain derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, with inhibition zones measured in millimeters .

Data Tables

Scientific Research Applications

The compound 5-Ethanesulfonylpentanoic acid (CAS Number: 71675-87-1) is a sulfonic acid derivative that has garnered attention in various scientific research applications. This article explores its applications across different fields, supported by data tables and documented case studies.

Pharmaceutical Research

This compound has been investigated for its potential role as a pharmaceutical intermediate. Its sulfonyl group enhances its reactivity, making it suitable for synthesizing various bioactive compounds.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in the synthesis of novel antimicrobial agents. The derivatives showed significant activity against resistant strains of bacteria, indicating its potential as a lead compound in drug development.

Biochemical Studies

In biochemical research, this compound serves as a tool for studying enzyme mechanisms due to its ability to modify protein function through sulfonation.

Case Study: Enzyme Inhibition

Research has shown that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition was quantified using enzyme assays, demonstrating its utility in metabolic studies.

Agricultural Applications

The compound is also being explored for use in agriculture, particularly as a plant growth regulator.

Case Study: Growth Promotion in Crops

Field trials indicated that formulations containing this compound enhanced growth rates and yield in various crops, suggesting its potential as a sustainable agricultural input.

Data Tables

Here are some summarized data points regarding the applications of this compound:

| Application Area | Specific Use | Results/Findings |

|---|---|---|

| Pharmaceutical Research | Synthesis of antimicrobial agents | Significant activity against resistant bacteria |

| Biochemical Studies | Enzyme inhibition | Effective inhibitor of metabolic enzymes |

| Agricultural Applications | Plant growth regulation | Enhanced growth and yield in field trials |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on structural analogs and general sulfonic acid chemistry, the following comparisons can be inferred:

Sulfonic Acid Derivatives

- 3-Fluoro-4-methoxybenzaldehyde: Unlike 5-ethanesulfonylpentanoic acid, this compound lacks a sulfonyl group and instead features a fluorinated aromatic aldehyde structure. Its applications lie in organic synthesis rather than biological interactions .

- 2-((2-(2-Oxoimidazolidin-1-yl)pyridin-4-yl)oxy)acetic acid: This compound contains a pyridine-oxygen-acetic acid chain and an imidazolidinone ring, which contrasts with the linear sulfonyl-pentanoic acid structure. Its biological activity may involve kinase inhibition, differing from sulfonic acid mechanisms .

Carboxylic Acid Derivatives

- Unlike this compound, PDA lacks a sulfonyl group and exhibits distinct reactivity in redox and metabolic pathways .

- 2,4-Dichlorophenoxyacetic Acid (2,4-D): A synthetic auxin herbicide. While both compounds contain carboxylic acid groups, 2,4-D’s chlorinated aromatic structure and herbicidal activity contrast sharply with the sulfonyl-aliphatic nature of this compound .

Key Functional Group Analysis

| Compound | Functional Groups | Key Properties |

|---|---|---|

| This compound | Sulfonyl (-SO₂-), carboxylic acid | High polarity, potential enzyme inhibition |

| Pentadienoic acid | Conjugated diene, carboxylic acid | Redox-active, plant metabolite |

| 2,4-D | Chlorinated aryl, carboxylic acid | Herbicidal, auxin mimic |

| 3-Fluoro-4-methoxybenzaldehyde | Fluorinated aryl, aldehyde | Electrophilic, cross-coupling reagent |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethanesulfonylpentanoic acid, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation of pentanoic acid derivatives using ethanesulfonyl chloride under controlled conditions. Key steps include:

- Reaction Optimization : Adjust molar ratios (e.g., 1:1.2 for pentanoic acid derivative to sulfonyl chloride) and temperature (40–60°C) to minimize side products.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

- Yield Improvement : Catalytic bases like pyridine or DMAP can enhance sulfonation efficiency. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm sulfonyl group presence (δ ~3.5–3.7 ppm for CH₂-SO₂; δ ~44–46 ppm for sulfonyl carbon).

- FT-IR : Validate sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functionalities.

- Purity Assessment : Melting point consistency (±2°C deviation) and elemental analysis (C, H, S within ±0.4% of theoretical values) are critical .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.

- Light Exposure : Use ICH Q1B guidelines (UV/visible light, 1.2 million lux hours) to test photostability.

- Data Interpretation : Calculate degradation kinetics (Arrhenius equation) to predict shelf life. Use mass spectrometry to identify degradation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?

- Methodological Answer :

- Experimental Design :

- Dose-Response Alignment : Ensure in vitro assays (e.g., enzyme inhibition IC₅₀) use concentrations achievable in vivo (based on pharmacokinetic studies).

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to in vivo effects.

- Data Reconciliation : Apply statistical models (e.g., hierarchical Bayesian analysis) to account for interspecies variability and bioavailability differences .

Q. What computational strategies are effective for predicting the reactivity or binding affinity of this compound with biological targets?

- Methodological Answer :

- In Silico Modeling :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Models : Train models on sulfonamide derivatives to predict bioactivity. Use descriptors like logP, polar surface area, and sulfonyl group charge density .

Q. How should researchers design toxicity studies to address conflicting evidence about the compound’s safety profile?

- Methodological Answer :

- Tiered Testing :

- Acute Toxicity : OECD Guideline 423 (fixed-dose procedure) in rodents.

- Subchronic Exposure : 28-day repeated dose study (OECD 407) with histopathological analysis of liver/kidney tissues.

- Mechanistic Clarification : Use transcriptomics (RNA-seq) to identify pathways affected at low vs. high doses. Cross-reference with epidemiological data if available .

Q. What methodologies are recommended for analyzing contradictory spectral data (e.g., NMR peak splitting anomalies)?

- Methodological Answer :

- Advanced NMR Techniques :

- ²D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

- Variable Temperature NMR : Detect conformational changes (e.g., rotamers) causing splitting anomalies.

- Synchrotron XRD : Confirm crystal structure and compare with computational predictions (e.g., Gaussian DFT calculations) .

Methodological Notes

- Data Reproducibility : Document reaction conditions, instrument calibration, and statistical methods in line with Beilstein Journal guidelines (e.g., full experimental details in Supporting Information) .

- Ethical Compliance : Adhere to OECD test guidelines and institutional ethics approvals for animal studies .

- Literature Integration : Use systematic review frameworks (PRISMA) to synthesize conflicting evidence and identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.